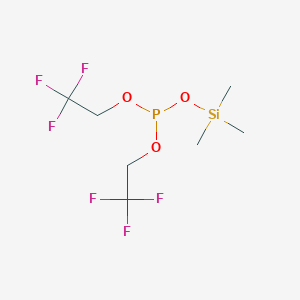

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite

Description

Properties

CAS No. |

101803-22-9 |

|---|---|

Molecular Formula |

C7H13F6O3PSi |

Molecular Weight |

318.23 g/mol |

IUPAC Name |

bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite |

InChI |

InChI=1S/C7H13F6O3PSi/c1-18(2,3)16-17(14-4-6(8,9)10)15-5-7(11,12)13/h4-5H2,1-3H3 |

InChI Key |

KXLXKEXJQQYLMY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OP(OCC(F)(F)F)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Substitution with Trimethylsilyl and Trifluoroethyl Groups

This method involves sequential nucleophilic substitution of chlorine atoms in phosphorus trichloride (PCl₃):

- First substitution :

PCl₃ reacts with 2,2,2-trifluoroethanol in the presence of a base (e.g., triethylamine) to form PCl₂(OC₂F₅). - Second substitution :

The dichloride intermediate reacts with trimethylsilyl alcohol (TMS-OH) to yield PCl(OC₂F₅)(OTMS). - Final substitution :

A third equivalent of 2,2,2-trifluoroethanol replaces the remaining chlorine atom, producing this compound.

Key considerations :

- Stoichiometric control is critical to avoid over-alkylation.

- Yields are moderate (50–65%) due to competing side reactions.

Modified Garegg–Samuelsson Approach

Silyl-Phosphite Intermediate Formation

Building on the Garegg–Samuelsson reaction conditions used for Still–Gennari reagents, this method employs trimethylsilyl chloride (TMS-Cl) as a silylating agent:

- Phosphorylation :

Trimethyl phosphite reacts with TMS-Cl to form methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate. - Trifluoroethylation :

The intermediate undergoes transesterification with 2,2,2-trifluoroethanol, replacing methyl groups with trifluoroethyl groups.

Advantages :

Alkali Metal Alkoxide-Mediated Synthesis

Solvent and Reactant Optimization

A patent-pending method (CN106046046A) describes the use of alkali metal silicon alkoxides (e.g., trimethyl silicane potassium alcoholate) and phosphorus halides in alkanes or ethers:

- Reaction setup :

Trimethyl silicane potassium alcoholate and PCl₃ are combined in tetrahydrofuran (THF) at 0°C. - Substitution :

2,2,2-Trifluoroethanol is added dropwise, replacing chlorine atoms. - Workup :

Inorganic salts (KCl) are filtered, and the product is isolated via reduced-pressure distillation.

Performance metrics :

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct alkylation | 50–65 | 90–95 | Low | Side reactions with excess PCl₃ |

| Garegg–Samuelsson | 75–85 | 98 | Moderate | Requires TMS-Cl handling |

| Alkali metal alkoxide | 90–94 | 99.6 | High | Sensitive to moisture |

Mechanistic Insights and Byproduct Management

Role of Trimethylsilyl Groups

The TMS moiety enhances solubility in nonpolar solvents and stabilizes the phosphorus center against hydrolysis. However, residual HCl from substitution reactions can protonate the phosphite ester, necessitating rigorous base scavenging (e.g., triethylamine).

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates.

Reduction: It can be reduced to form phosphonates.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products

Oxidation: Phosphates

Reduction: Phosphonates

Substitution: Various substituted phosphites

Scientific Research Applications

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite has a wide range of applications in scientific research:

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphorus center. The trimethylsilyl group enhances its reactivity and stability, making it a versatile reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Tris(2,2,2-trifluoroethyl) phosphite: Similar in structure but with three trifluoroethyl groups instead of two.

Bis(2,2,2-trifluoroethyl) phosphite: Lacks the trimethylsilyl group, making it less reactive in certain conditions.

Bis(2,2,2-trifluoroethyl) methylphosphonate: Contains a methyl group instead of the trimethylsilyl group.

Uniqueness

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is unique due to the presence of both trifluoroethyl and trimethylsilyl groups, which confer distinct chemical properties. The combination of these groups enhances its reactivity and stability, making it a valuable compound in various applications.

Biological Activity

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (BTFEP) is a phosphonate compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article reviews the biological activity of BTFEP, focusing on its synthesis, reactivity, and applications in various fields.

BTFEP is characterized by its stability under ambient conditions and low toxicity compared to traditional phosphorous halides. It serves as an effective precursor for synthesizing cyclic H-phosphonates and other phosphonate derivatives through microwave-assisted reactions. The synthesis typically involves alcoholysis reactions that yield various cyclic H-phosphonates with short reaction times and minimal side products .

Biological Activity

The biological activity of BTFEP can be attributed to its role as a phosphonate in biochemical pathways. The compound has shown promise in the following areas:

- Antiviral Activity : Research indicates that BTFEP derivatives may exhibit antiviral properties, particularly against HIV. The stability of these compounds in biological media correlates with their efficacy as potential therapeutic agents .

- Enzyme Interaction : BTFEP can act as a substrate for certain enzymes involved in hydrolytic cleavage, although such enzymes are rare. The hydrolysis of BTFEP derivatives can lead to the release of biologically active phosphates, which are crucial for cellular functions .

- Nucleoside Analogues : BTFEP has been explored as a precursor for nucleoside phosphates, which are essential for nucleotide synthesis. The conversion of these compounds within cells can lead to the generation of active metabolites that may inhibit viral replication .

Case Studies

Several studies have investigated the biological implications of BTFEP and its derivatives:

- Antiviral Efficacy : A study demonstrated that diaryl ddU phosphate derived from BTFEP exhibited concentration-dependent anti-HIV activity, suggesting its potential as a prodrug that converts into an active nucleotide within cells .

- Phosphonate Stability : Research on the stability of various phosphonate compounds showed that modifications in aryl groups could significantly affect their half-life in biological systems, impacting their therapeutic potential .

- Regioselectivity in Reactions : A study on aryne trapping reactions involving BTFEP highlighted its influence on regioselectivity due to electronic effects from the trifluoroethyl groups, which could be leveraged to enhance the selectivity of drug candidates .

Data Table: Biological Activities of BTFEP Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.